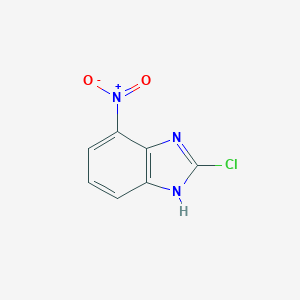

2-Chloro-4-nitro-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

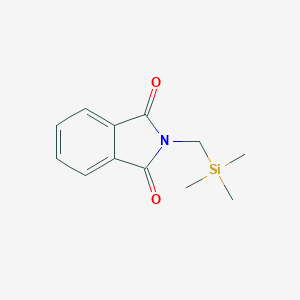

2-Chloro-4-nitro-1H-benzimidazole is a derivative of benzimidazole, which is a heterocyclic compound. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . 2-Chlorobenzimidazole is mainly used for the synthesis of medicine and as an intermediate in organic synthesis .

Synthesis Analysis

2-Chlorobenzimidazole can be synthesized by reacting benzimidazole-2-one with phosphoryl chloride in the presence of phenol . A new series of 6-substituted 1H-benzimidazole derivatives were synthesized by reacting various substituted aromatic aldehydes with 4-nitro-o-phenylenediamine and 4-chloro-o-phenylenediamine through condensation using sodium metabisulfite as the oxidative reagent .Molecular Structure Analysis

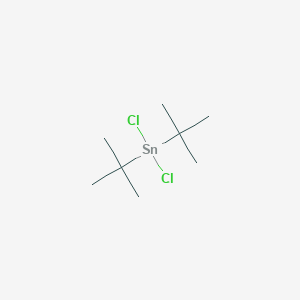

The molecular structure of 2-Chloro-4-nitro-1H-benzimidazole consists of a benzene ring fused with a five-membered imidazole ring . The benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics .Chemical Reactions Analysis

Benzimidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-nitro-1H-benzimidazole can be determined by various methods such as 1H NMR, IR, and Mass spectroscopy . For example, 2-(4-methylphenyl)-1H-benzimidazole has a molecular formula of C13H12N2, a yield of 88%, and a melting point of 278 °C .Applications De Recherche Scientifique

Anticancer Research

Benzimidazole derivatives, including 2-Chloro-4-nitro-1H-benzimidazole , have shown promise in anticancer research. They are explored for their potential to inhibit cancer cell growth and proliferation. The presence of nitro and chloro substituents can influence the compound’s ability to interact with cancer cell lines, potentially leading to the development of new chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial potential of benzimidazole compounds is significant, with studies indicating that they can be potent inhibitors of various enzymes involved in microbial growth. This makes 2-Chloro-4-nitro-1H-benzimidazole a candidate for developing new antimicrobial drugs that could be effective against resistant bacterial strains .

Enzyme Inhibition

Benzimidazole derivatives are known to act as inhibitors for a range of enzymes. The specific structure of 2-Chloro-4-nitro-1H-benzimidazole may allow it to bind to enzyme active sites, thereby modulating their activity. This application is crucial in designing drugs for diseases where enzyme regulation is therapeutic .

Antiparasitic Treatments

The structural motif of benzimidazole is found in several antiparasitic drugs. Research into 2-Chloro-4-nitro-1H-benzimidazole could lead to the development of new treatments for parasitic infections, leveraging its potential to disrupt parasite biology .

Antiviral Agents

Benzimidazole derivatives have been studied for their antiviral properties2-Chloro-4-nitro-1H-benzimidazole could be part of a new class of antiviral drugs, targeting specific stages of viral replication or assembly .

Cardiovascular Drug Development

Some benzimidazole compounds have shown potential in treating cardiovascular diseases. The unique structure of 2-Chloro-4-nitro-1H-benzimidazole might be utilized in creating novel drugs that can manage heart conditions by affecting vascular function or heart muscle activity .

Neurological Applications

The benzimidazole core is structurally similar to nucleotides, which allows it to interact with biopolymers in the nervous system. This opens up possibilities for 2-Chloro-4-nitro-1H-benzimidazole to be used in neurological drug development, potentially treating conditions like Alzheimer’s or Parkinson’s disease .

Ophthalmological Uses

Benzimidazole derivatives are being explored for their use in ophthalmology2-Chloro-4-nitro-1H-benzimidazole could contribute to treatments for eye diseases, possibly through mechanisms involving enzyme inhibition or anti-inflammatory effects .

Mécanisme D'action

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, have been reported to exhibit a broad range of biological activities . They have been found to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . For instance, some benzimidazole derivatives have been reported to inhibit urease , a nickel-containing amidohydrolase .

Mode of Action

For example, some benzimidazole derivatives have been found to inhibit urease, an enzyme responsible for the degradation of urea .

Biochemical Pathways

For instance, some benzimidazole derivatives have been found to inhibit the activity of urease, thereby affecting the urea cycle .

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exert a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

It is known that the efficacy of benzimidazole derivatives can be influenced by various factors, including the presence of other drugs, the physiological state of the organism, and the specific characteristics of the target cells .

Propriétés

IUPAC Name |

2-chloro-4-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHWSFVCVDTHNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-nitro-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)